2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride is a chemical compound with significant relevance in various scientific fields. Its molecular formula is and it has a molecular weight of approximately 273.68 g/mol. The compound features a trifluoromethyl group attached to a biphenyl amine structure, which enhances its chemical properties and potential applications in research and industry. It is primarily used for research purposes rather than therapeutic applications.
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride belongs to the class of trifluoromethylated aromatic amines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) that significantly influences their reactivity and interactions with biological systems.
The synthesis of 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a biphenyl amine framework. One common method employed for this transformation is nucleophilic aromatic substitution (SNAr) reactions.
The molecular structure of 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride can be described as follows:
C1=CC=C(C(=C1)C2=CC=CC=C2N)C(F)(F)F.Cl
The compound exhibits a high logP value of approximately 4.54, indicating its lipophilicity, which can affect its distribution in biological systems. The polar surface area (PSA) is about 26.02 Ų, suggesting moderate solubility characteristics in polar solvents.
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride can participate in various chemical reactions:
Common reaction conditions involve:
The mechanism of action for 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride largely depends on its specific application context. In biological settings, it may interact with various molecular targets or pathways relevant to drug discovery or material development. The exact interactions can vary based on the substituents present and the biological system involved.
The chemical properties include:
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride serves various roles in scientific research:
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 30564-92-2
CAS No.: 42746-57-6